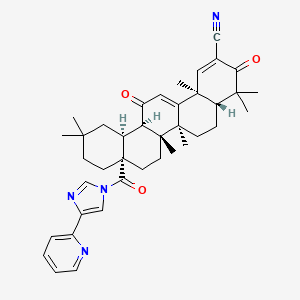
CDDO-2P-Im
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves multiple steps, starting from oleanolic acid. The key steps include:
Oxidation: of oleanolic acid to form 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid.
Cyclization: with pyridine-2-yl-imidazole under specific conditions to yield the final product.
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: steps such as recrystallization or chromatography.
Quality control: measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The imidazole ring allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like sodium borohydride.
Nucleophiles: for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique biological activities .
科学研究应用
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and synthesis.
Biology: Investigated for its role in modulating cellular pathways, particularly the NRF2 pathway.
Medicine: Explored for its potential therapeutic effects in diseases such as cancer, Alzheimer’s disease, and inflammatory conditions.
作用机制
The primary mechanism of action of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves the activation of the NRF2 pathway. This compound binds to Kelch-like ECH-associated protein 1 (KEAP1), leading to the release and activation of NRF2. Activated NRF2 translocates to the nucleus, where it induces the expression of detoxification and antioxidant genes, thereby enhancing cellular defense mechanisms .
相似化合物的比较
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-imidazole (CDDO-Im): Another synthetic oleanane triterpenoid with similar NRF2-inducing activity.
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-methyl ester (CDDO-Me): Known for its anti-inflammatory and anticancer properties.
SZC017: An oleanolic acid derivative with anticancer effects.
Uniqueness: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole stands out due to its enhanced activity and improved pharmacokinetics compared to its predecessors. Its ability to induce the NRF2 pathway more effectively makes it a promising candidate for therapeutic applications .
属性
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDOCUNEVFUGK-DIJMLVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
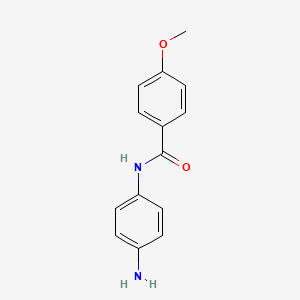
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2411716.png)
![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)
![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)
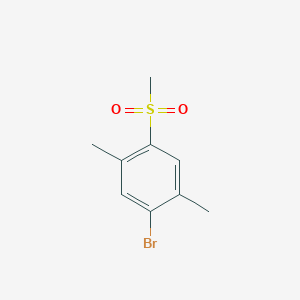
![ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2411728.png)
![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)
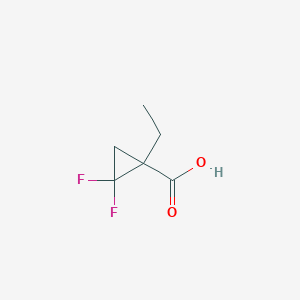
![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2411733.png)
![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)
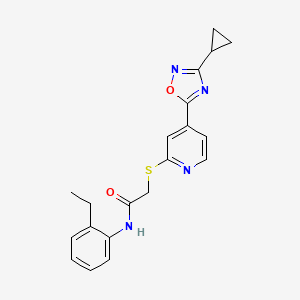
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)
